Fmoc-Lys(Boc)-OPfp

Description

The exact mass of the compound Fmoc-Lys(Boc)-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-Lys(Boc)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(Boc)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVSYQQDWNJRI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456808 | |

| Record name | Fmoc-Lys(Boc)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-98-2 | |

| Record name | Fmoc-Lys(Boc)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-N-e-t.-Boc-L-lysin pentafluorphenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Lys(Boc)-OPfp: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester, commonly abbreviated as Fmoc-Lys(Boc)-OPfp, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure, featuring orthogonal protecting groups and a pre-activated carboxylic acid, makes it an invaluable reagent for the precise incorporation of lysine residues into peptide chains. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Fmoc-Lys(Boc)-OPfp, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Fmoc-Lys(Boc)-OPfp is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. The carboxyl group is activated as a pentafluorophenyl (Pfp) ester, which is a highly efficient acylating agent. This strategic combination of protecting groups and activation allows for its seamless integration into the Fmoc-SPPS workflow.

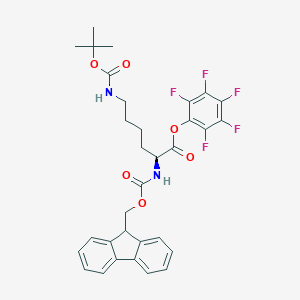

The chemical structure of Fmoc-Lys(Boc)-OPfp is illustrated in the diagram below.

Caption: Chemical structure of Fmoc-Lys(Boc)-OPfp.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Fmoc-Lys(Boc)-OPfp is provided in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [1] |

| Molecular Weight | 634.59 g/mol | |

| Appearance | White to off-white or beige powder | |

| Melting Point | 135-145 °C | |

| Purity (HPLC) | ≥97.0% | |

| Optical Rotation | [α]²⁵/D -16.0 to -13.0° (c=1 in chloroform) | |

| Storage Temperature | 15-25°C | |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | [2] |

| CAS Number | 86060-98-2 | [1] |

Experimental Protocols

Synthesis of Fmoc-Lys(Boc)-OPfp

The synthesis of Fmoc-Lys(Boc)-OPfp is typically achieved through the esterification of Fmoc-Lys(Boc)-OH with pentafluorophenol. A common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

Fmoc-Lys(Boc)-OH

-

Pentafluorophenol (Pfp-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5% aqueous Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the stirred solution of the amino acid and pentafluorophenol over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washes and wash sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude Fmoc-Lys(Boc)-OPfp can be purified by recrystallization to obtain a high-purity crystalline solid.

Materials:

-

Crude Fmoc-Lys(Boc)-OPfp

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If any insoluble material is present, perform a hot filtration.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

-

Dry the purified crystals under vacuum.

Characterization Protocols

Purity analysis of Fmoc-Lys(Boc)-OPfp is typically performed using reverse-phase HPLC.

Conditions:

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 280 nm (for the Fmoc group).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of the mobile phases to a concentration of approximately 1 mg/mL.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-Lys(Boc)-OPfp.

¹H NMR (400 MHz, CDCl₃):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ, ppm):

-

7.7-7.2: Aromatic protons of the Fmoc group.

-

~5.3: NH proton of the Fmoc-protected α-amino group.

-

~4.7: NH proton of the Boc-protected ε-amino group.

-

~4.4-4.2: CH and CH₂ protons of the fluorenylmethoxy group.

-

~4.3: α-proton of the lysine backbone.

-

~3.1: CH₂ protons adjacent to the ε-amino group.

-

~1.9-1.4: CH₂ protons of the lysine side chain (β, γ, δ).

-

~1.4: Singlet for the nine protons of the tert-butyl group (Boc).

-

¹³C NMR (100 MHz, CDCl₃):

-

Sample Preparation: Dissolve 20-30 mg of the sample in approximately 0.7 mL of CDCl₃.

-

Expected Chemical Shifts (δ, ppm):

-

~170-168: Carbonyl carbon of the pentafluorophenyl ester.

-

~156: Carbonyl carbon of the Fmoc group.

-

~155: Carbonyl carbon of the Boc group.

-

~144-120: Aromatic carbons of the Fmoc and pentafluorophenyl groups.

-

~80: Quaternary carbon of the tert-butyl group.

-

~67: CH₂ carbon of the fluorenylmethoxy group.

-

~53: α-carbon of the lysine backbone.

-

~47: CH carbon of the fluorenyl group.

-

~40-22: Carbons of the lysine side chain.

-

~28: Methyl carbons of the tert-butyl group.

-

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

Expected Absorption Bands (cm⁻¹):

-

~3300: N-H stretching vibrations.

-

~3000-2850: C-H stretching vibrations (aliphatic and aromatic).

-

~1780: C=O stretching of the pentafluorophenyl ester.

-

~1720: C=O stretching of the Fmoc urethane.

-

~1690: C=O stretching of the Boc urethane.

-

~1520: N-H bending and C-N stretching vibrations (amide II band).

-

~1250 & 1160: C-O stretching vibrations of the ester and urethane groups.

-

~1500 & 970: Characteristic strong absorptions of the C-F bonds in the pentafluorophenyl group.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-OPfp is a key reagent in Fmoc-based SPPS. The pre-activated pentafluorophenyl ester allows for efficient and rapid coupling to the free N-terminal amine of the growing peptide chain on the solid support.

The general workflow for incorporating a lysine residue using Fmoc-Lys(Boc)-OPfp in SPPS is depicted below.

Caption: General workflow for incorporating Fmoc-Lys(Boc)-OPfp in SPPS.

Experimental Protocol for a Coupling Step in Manual SPPS

This protocol describes a typical manual coupling step on a 0.1 mmol scale.

Materials:

-

Resin-bound peptide with a free N-terminus (0.1 mmol)

-

Fmoc-Lys(Boc)-OPfp (3-5 equivalents, 0.3-0.5 mmol)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (and optionally HOBt) in DMF.

-

Add the amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a Kaiser test, which should be negative upon completion of the coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection step or final cleavage.

Conclusion

Fmoc-Lys(Boc)-OPfp is a highly efficient and versatile reagent for the incorporation of lysine into synthetic peptides. Its well-defined chemical properties and the orthogonal nature of its protecting groups make it a cornerstone of modern peptide chemistry. The detailed protocols provided in this guide for its synthesis, purification, characterization, and application in SPPS are intended to support researchers and drug development professionals in their efforts to synthesize complex and high-purity peptides for a wide range of applications.

References

The Role of Pentafluorophenyl (OPfp) Esters in Amino Acid Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide synthesis and bioconjugation, the efficient and reliable activation of amino acids is a critical determinant of success. Among the various strategies developed, the use of pentafluorophenyl (PFP) esters has emerged as a superior method, offering significant advantages in terms of reaction speed, stability, and suppression of side reactions. This technical guide provides a comprehensive overview of the function of PFP esters in amino acid activation, their underlying chemical principles, quantitative performance data, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively leverage PFP ester chemistry in their work.

Core Principles: The Chemistry of Pentafluorophenyl Esters

Pentafluorophenyl esters are highly reactive "active esters" utilized to facilitate the formation of amide (peptide) bonds.[1] They are formed from a carboxylic acid and pentafluorophenol.[2] The efficacy of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group.[1][2] This key characteristic renders the carbonyl carbon of the ester highly electrophilic, making it susceptible to nucleophilic attack by the primary amino group of an incoming amino acid.[2][3] The subsequent formation of a stable amide bond is facilitated by the fact that the pentafluorophenolate anion is an excellent leaving group.[2][3]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate anion and forming the desired amide bond.[4]

Advantages of Pentafluorophenyl Esters:

-

High Reactivity and Speed: PFP esters exhibit significantly faster coupling kinetics compared to other active esters, which helps to minimize or eliminate undesirable side reactions.[1][5]

-

Reduced Side Reactions: The use of pre-formed PFP esters avoids exposing the growing peptide chain to a separate activating reagent, thereby reducing the occurrence of unwanted modifications.[1] This is particularly advantageous in Solid-Phase Peptide Synthesis (SPPS).[6]

-

Stability: PFP esters are generally stable, crystalline compounds that are less susceptible to spontaneous hydrolysis in aqueous environments compared to other common esters, such as N-hydroxysuccinimide (NHS) esters.[1][3] This leads to higher conjugation yields and better reproducibility.[3]

-

Additive-Free Potential: Under certain conditions, particularly in flow chemistry systems, PFP esters can facilitate peptide bond formation without the need for coupling additives, which simplifies purification and reduces byproducts.[1][7]

-

Minimization of Racemization: The high reaction rate of PFP esters is beneficial for minimizing racemization, especially for amino acids that are prone to losing their stereochemical integrity during activation.[1]

Quantitative Data

The superior performance of PFP esters in amino acid activation is supported by quantitative kinetic data.

| Table 1: Comparative Reaction Rates of Active Esters | |

| Active Ester | Relative Coupling Rate |

| Pentafluorophenyl (PFP) Ester (OPfp) | 111[1][5][8] |

| Pentachlorophenyl (PCP) Ester (OPcp) | 3.4[1][5][8] |

| p-Nitrophenyl (Np) Ester (ONp) | 1[1][5][8] |

| Table 2: Comparative Stability of Active Esters in Aqueous Solution | ||

| Active Ester | Condition | Half-life (t½) |

| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | More stable than NHS esters[9][10] |

| N-hydroxysuccinimide (NHS) Ester | pH 8.0, Carbonate Buffer/10% DMSO | 210 min[10] |

| N-hydroxysuccinimide (NHS) Ester | pH 8.5, Carbonate Buffer/10% DMSO | 180 min[10] |

| N-hydroxysuccinimide (NHS) Ester | pH 9.0, Carbonate Buffer/10% DMSO | 125 min[10] |

Experimental Protocols

Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.[11]

Materials:

-

Fmoc-amino acid

-

Pentafluorophenyl trifluoroacetate

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

0.1 N aq HCl[12]

-

0.1% aq NaHCO3[12]

-

Anhydrous MgSO4[12]

Procedure:

-

Dissolve the Fmoc-amino acid (1 mmol) in anhydrous DCM (2 mL).[12]

-

Add pyridine (1.2 mmol) to the solution and stir.[12]

-

Slowly add pentafluorophenyl trifluoroacetate (1.2 mmol) to the reaction mixture.[12]

-

Stir the reaction at room temperature for 1 hour.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add EtOAc (100 mL) to the solution.[12]

-

Wash the organic layer with 0.1 N aq HCl and 0.1% aq NaHCO3.[12]

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.[12]

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[11]

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Esters

This protocol outlines a general procedure for SPPS on a manual synthesis vessel.[11]

Materials:

-

Fmoc-protected amino acid loaded resin

-

Fmoc-amino acid pentafluorophenyl ester

-

Piperidine solution in DMF (typically 20%)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with piperidine solution in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor coupling completion using a qualitative ninhydrin (Kaiser) test.[13] A blue/purple color indicates an incomplete reaction, while a yellow/colorless solution signifies completion.[13]

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[11]

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF and DCM, then dry under vacuum.[11]

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.[11]

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.[11]

-

Dry the crude peptide pellet under vacuum.[11]

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Reaction Mechanism

Caption: Mechanism of peptide bond formation using a pentafluorophenyl ester.

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using PFP esters.

Logical Advantages of PFP Esters

Caption: Logical flow demonstrating the advantages of PFP esters in synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pentafluorophenol and its derivatives [en.highfine.com]

- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-Lys(Boc)-OPfp (CAS: 86060-98-2) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butyloxycarbonyl)-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). It details its chemical and physical properties, provides established experimental protocols for its use, and presents a workflow for the synthesis of a peptide fragment, including mandatory visualizations to clarify the processes involved.

Core Chemical and Physical Properties

Fmoc-Lys(Boc)-OPfp is a pre-activated amino acid derivative designed for efficient incorporation of a protected lysine residue into a growing peptide chain during Fmoc-based SPPS. The pentafluorophenyl (Pfp) ester serves as a highly reactive leaving group, facilitating rapid and efficient amide bond formation without the need for in-situ coupling reagents.

Table 1: Physicochemical Properties of Fmoc-Lys(Boc)-OPfp

| Property | Value |

| CAS Number | 86060-98-2 |

| Molecular Formula | C₃₂H₃₁F₅N₂O₆ |

| Molecular Weight | 634.59 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 135-145 °C |

| Purity (HPLC) | ≥97.0% |

| Storage Temperature | 15-25°C |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Fmoc-Lys(Boc)-OPfp: its synthesis from the corresponding carboxylic acid, its application in peptide coupling, and the subsequent deprotection steps.

Synthesis of Fmoc-Lys(Boc)-OPfp from Fmoc-Lys(Boc)-OH

This protocol outlines the esterification of Fmoc-Lys(Boc)-OH to its pentafluorophenyl ester.

Materials:

-

Fmoc-Lys(Boc)-OH

-

Pentafluorophenol (PFP)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in ethyl acetate or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC or DIC (1.1 equivalents) in the same solvent dropwise to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) or diisopropylurea byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-Lys(Boc)-OPfp.

Coupling of Fmoc-Lys(Boc)-OPfp in Solid-Phase Peptide Synthesis

This protocol describes the incorporation of the Fmoc-Lys(Boc)-OPfp into a peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Lys(Boc)-OPfp

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) confirms the presence of a free primary amine.[1]

-

Coupling: Dissolve Fmoc-Lys(Boc)-OPfp (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF. Add this solution to the resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus a complete reaction.[1]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Final Deprotection

This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagrams illustrate the key processes involved in the synthesis and use of Fmoc-Lys(Boc)-OPfp.

Data Presentation

The efficiency of coupling reactions is paramount in SPPS to ensure high purity and yield of the final peptide. While specific quantitative data for the coupling efficiency of Fmoc-Lys(Boc)-OPfp can vary depending on the peptide sequence and reaction conditions, pre-activated esters like OPfp esters generally exhibit high coupling yields.

Table 2: Representative Purity and Yield Data for Fmoc-Protected Amino Acids in SPPS

| Amino Acid Derivative | Coupling Time (min) | Purity (Crude, HPLC %) | Overall Yield (%) |

| Fmoc-AA-OH / HBTU | 30-120 | 70-95 | Varies |

| Fmoc-Lys(Boc)-OPfp | 60-120 | Typically >90% | Generally High |

| Fmoc-AA-DIC/HOBt | 60-180 | 65-90 | Varies |

Note: The data presented for Fmoc-Lys(Boc)-OPfp is a representative expectation based on the high reactivity of Pfp esters. Actual results may vary.

Conclusion

Fmoc-Lys(Boc)-OPfp is a highly effective and convenient reagent for the introduction of lysine residues in Fmoc-based solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling process, often leading to high yields and purity of the target peptide. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully utilize this valuable building block in their synthetic endeavors. Careful monitoring of the coupling and deprotection steps remains crucial for achieving optimal results in the synthesis of complex peptides.

References

A Technical Guide to Fmoc-Lys(Boc)-OPfp: A Key Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester, commonly abbreviated as Fmoc-Lys(Boc)-OPfp. This reagent is a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), a cornerstone technique for the development of peptide-based therapeutics and research tools.

Core Compound Data

Fmoc-Lys(Boc)-OPfp is a derivative of the amino acid lysine, modified with protecting groups to ensure controlled and specific peptide bond formation. The key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 634.59 g/mol | [2][3] |

| CAS Number | 86060-98-2 | [1][2] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-OPfp is specifically designed for Fmoc-based solid-phase peptide synthesis.[6] This methodology revolutionized the synthesis of peptides by anchoring the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of subsequent amino acids.[6] The solid support simplifies the purification process by enabling the removal of excess reagents and byproducts through simple filtration and washing.[6]

The effectiveness of Fmoc-Lys(Boc)-OPfp lies in its orthogonal protecting group strategy.[6] The Nα-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The Nε-amino group of the lysine side chain is protected by the tert-butoxycarbonyl (Boc) group, which is acid-labile.[7] This orthogonality allows for the selective removal of the Fmoc group to elongate the peptide chain without disturbing the Boc group on the lysine side chain.[6]

The C-terminal carboxyl group is activated as a pentafluorophenyl (Pfp) ester.[8] This pre-activated ester facilitates efficient coupling to the free N-terminal amine of the growing peptide chain attached to the solid support, often enabling monitoring of the amide bond formation.[8]

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow of a single coupling cycle in Fmoc SPPS utilizing a pre-activated amino acid derivative like Fmoc-Lys(Boc)-OPfp.

General Experimental Protocol for Coupling

The following provides a generalized methodology for the coupling step in Fmoc SPPS using Fmoc-Lys(Boc)-OPfp. Note that specific conditions such as equivalents, reaction times, and solvents may need to be optimized based on the peptide sequence and the solid support used.

-

Resin Preparation : Start with the resin-bound peptide chain that has a free N-terminal amine. This is achieved after the deprotection of the previous Fmoc-protected amino acid.

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group. This reaction is typically carried out for 5-20 minutes at room temperature.

-

Washing : Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. This step is crucial to prevent side reactions in the subsequent coupling step.

-

Coupling Reaction :

-

Prepare a solution of Fmoc-Lys(Boc)-OPfp (typically 1.5 to 3 equivalents relative to the resin loading) in a suitable solvent like DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the resin, followed by the addition of the Fmoc-Lys(Boc)-OPfp solution.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free primary amines.

-

-

Post-Coupling Wash : After the coupling is complete (as indicated by a negative Kaiser test), wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

Cycle Repetition : The resin, now bearing the newly added and Fmoc-protected lysine residue, is ready for the next cycle of deprotection and coupling with the subsequent amino acid in the target peptide sequence.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (like the Boc group on lysine) are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[7]

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Lys(Boc)-OPfp Novabiochem 86060-98-2 [sigmaaldrich.com]

- 3. FMOC-LYS(BOC)-OPFP | 86060-98-2 [chemicalbook.com]

- 4. Fmoc-Lys(Boc)-OPfp - Protheragen [protheragen.ai]

- 5. biorunstar.com [biorunstar.com]

- 6. Fmoc-Lys(Boc)-OPfp | 86060-98-2 | Benchchem [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Lys(Boc)-OPfp Novabiochem 86060-98-2 [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-Lys(Boc)-OPfp

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate world of peptide synthesis and drug development, the purity and reactivity of building blocks are paramount. This technical guide offers an in-depth analysis of the solubility and stability of Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field, providing quantitative data, detailed experimental protocols, and visual workflows to optimize its use in the laboratory.

Executive Summary

Fmoc-Lys(Boc)-OPfp is a widely utilized activated amino acid derivative designed for the efficient incorporation of a protected lysine residue into a growing peptide chain. Its success in synthesis is intrinsically linked to its solubility in common organic solvents and its stability throughout the coupling process. This guide provides a comprehensive overview of these parameters, offering a clear path to maximizing yield and purity in peptide synthesis endeavors.

Solubility Profile

The solubility of Fmoc-Lys(Boc)-OPfp is a critical factor for ensuring homogeneous reaction conditions and efficient coupling kinetics. While qualitative descriptors are often provided by suppliers, this guide consolidates available data into a more quantitative framework. The following table summarizes the solubility of Fmoc-Lys(Boc)-OPfp in a range of solvents commonly employed in peptide synthesis. It is important to note that much of the publicly available data is qualitative; therefore, where precise figures are unavailable, solubility is described based on empirical observations from related compounds and general principles of organic chemistry. For instance, the solubility of the non-activated form, Fmoc-Lys(Boc)-OH, is provided for reference, being soluble in DMSO at ≥100.8 mg/mL and in ethanol at ≥51 mg/mL[1][2].

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (20°C) | Solubility of Fmoc-Lys(Boc)-OPfp | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 36.7 | ~106 mg/mL (~0.167 M)[3] | Considered an excellent solvent for SPPS, effectively solvating both the amino acid derivative and the resin. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 32.2 | High | Often used as a stronger alternative to DMF for difficult couplings, though it can be more viscous. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 9.1 | Soluble | Commonly used for swelling polystyrene resins and dissolving protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 46.7 | High | A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 7.6 | Moderately Soluble | Can be used, but generally less effective for highly polar compounds compared to DMF or DMSO. |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 37.5 | Moderately Soluble | Often used in HPLC mobile phases and can be a suitable solvent for some coupling reactions. |

Note: The solubility data is a combination of reported values and qualitative assessments based on the properties of similar molecules. Researchers should perform their own solubility tests for precise concentrations.

Stability Profile

The stability of Fmoc-Lys(Boc)-OPfp is crucial to prevent premature degradation that can lead to failed syntheses or the generation of impurities. The two primary points of lability are the Fmoc protecting group and the pentafluorophenyl (PFP) ester.

-

Fmoc Group Stability: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile and is designed to be cleaved under mild basic conditions, typically with a solution of piperidine in DMF[4]. However, prolonged exposure to even weakly basic conditions or certain solvents can lead to premature deprotection.

-

PFP Ester Stability: Pentafluorophenyl esters are known for their high reactivity and relative stability to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. Nevertheless, they are susceptible to hydrolysis in the presence of water, especially under basic conditions. Therefore, the use of anhydrous solvents is highly recommended.

Solutions of Fmoc-Lys(Boc)-OPfp should ideally be prepared fresh for each use. If storage in solution is necessary, it should be for a short duration at low temperature in an anhydrous, aprotic solvent.

Experimental Protocols

To aid researchers in verifying the quality and optimizing the use of Fmoc-Lys(Boc)-OPfp, the following detailed experimental protocols are provided.

Protocol 1: Quantitative Solubility Determination

This protocol outlines a method to determine the solubility of Fmoc-Lys(Boc)-OPfp in a specific solvent using HPLC analysis.

Materials:

-

Fmoc-Lys(Boc)-OPfp

-

High-purity organic solvents (DMF, NMP, DCM, DMSO, THF, ACN)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Fmoc-Lys(Boc)-OPfp to a known volume (e.g., 1.0 mL) of the desired solvent in a sealed vial.

-

Agitate the mixture using a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL).

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient suitable for separating the compound of interest (e.g., 30-90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Inject the diluted sample into the HPLC system.

-

-

Quantification:

-

Prepare a series of standard solutions of Fmoc-Lys(Boc)-OPfp of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Protocol 2: Stability Assessment by HPLC

This protocol describes a method to monitor the stability of Fmoc-Lys(Boc)-OPfp in a chosen solvent over time.

Materials:

-

Fmoc-Lys(Boc)-OPfp

-

High-purity organic solvents

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Solution Preparation:

-

Prepare a solution of Fmoc-Lys(Boc)-OPfp in the solvent of interest at a known concentration (e.g., 10 mg/mL).

-

-

Time-Course Analysis:

-

Immediately after preparation (t=0), transfer an aliquot of the solution into an HPLC vial and inject it into the HPLC system using the method described in Protocol 1.

-

Store the stock solution at a controlled temperature (e.g., room temperature, 25°C).

-

At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw aliquots, dilute if necessary, and inject them into the HPLC.

-

-

Data Analysis:

-

For each time point, determine the peak area of the intact Fmoc-Lys(Boc)-OPfp.

-

Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

-

Monitor for the appearance of new peaks, which may correspond to degradation products such as Fmoc-Lys(Boc)-OH (from hydrolysis of the PFP ester) or H-Lys(Boc)-OPfp (from Fmoc deprotection).

-

Visualizing the Workflow and Degradation Pathways

To further clarify the experimental process and potential chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

References

The Cornerstone of Complex Peptide Synthesis: A Technical Guide to Fmoc-Lys(Boc)-OPfp

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity, complex peptide sequences. Among the vast arsenal of amino acid derivatives, Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp) stands out as a pivotal reagent. This in-depth technical guide elucidates the core features of Fmoc-Lys(Boc)-OPfp, providing quantitative data, detailed experimental protocols, and visualizations to empower researchers in their peptide synthesis endeavors.

Core Attributes and Quantitative Data

Fmoc-Lys(Boc)-OPfp is a pre-activated amino acid derivative designed for efficient incorporation of a protected lysine residue into a growing peptide chain during Fmoc-based SPPS.[1] The strategic use of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group for the ε-amino side chain and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group—allows for selective deprotection and chain elongation.[1]

The pentafluorophenyl (PFP) ester serves as a highly efficient activating group for the carboxyl function.[2] The strong electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, leading to rapid and efficient peptide bond formation.[2] This high reactivity often translates to shorter coupling times and a reduction in side reactions, such as racemization.[3]

Below is a summary of the key quantitative data for Fmoc-Lys(Boc)-OPfp:

| Property | Value | Reference(s) |

| CAS Number | 86060-98-2 | [4] |

| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [4] |

| Molecular Weight | 634.6 g/mol | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 135-145 °C | |

| Purity (HPLC) | ≥97.0% | |

| Optical Rotation | [α]²⁰/D -12.0 to -16.0° (c=1 in CHCl₃) |

Performance Comparison of Coupling Methods

While Fmoc-Lys(Boc)-OPfp offers the advantage of being a pre-activated building block, it is often compared to in-situ coupling methods where a coupling reagent is used to activate the free carboxylic acid of Fmoc-Lys(Boc)-OH. The choice of method depends on the specific requirements of the synthesis, including the complexity of the peptide sequence and cost considerations.

| Coupling Method | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |

| PFP Ester | Pre-activated Ester | 15-60 minutes | >98% | Very Low |

| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99% | Very Low |

| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98% | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95% | Low |

Note: The data presented are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.[3][5]

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Lys(Boc)-OPfp in manual solid-phase peptide synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for the incorporation of Fmoc-Lys(Boc)-OPfp into a peptide chain attached to a rink amide resin.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Fmoc-Lys(Boc)-OPfp

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended to enhance reaction rate)[6]

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Kaiser Test (Optional but Recommended):

-

Take a small sample of the resin beads and perform the Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

-

-

Coupling of Fmoc-Lys(Boc)-OPfp:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (2-3 equivalents relative to the resin loading) and, optionally, HOBt (2-3 equivalents) in a minimal amount of DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.

-

If the Kaiser test is positive, extend the coupling time or perform a second coupling with a fresh solution of the activated amino acid.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of the Boc side-chain protecting group.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the peptide pellet under vacuum to obtain the crude product.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS Workflow for a Kinase Inhibitor Peptide

The synthesis of peptide-based kinase inhibitors often involves the incorporation of lysine residues, which can play a crucial role in the inhibitor's interaction with the kinase.[5] The following diagram illustrates the experimental workflow for the solid-phase synthesis of a hypothetical peptide inhibitor of a Mitogen-Activated Protein Kinase (MAPK), utilizing Fmoc-Lys(Boc)-OPfp.

Caption: SPPS workflow for a MAPK inhibitor peptide using Fmoc-Lys(Boc)-OPfp.

Mechanism of Action of a Peptide-based Kinase Inhibitor

Peptide inhibitors targeting the docking groove of kinases can prevent the binding of substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.[8] The strategically placed lysine residue, incorporated using Fmoc-Lys(Boc)-OPfp, can form critical interactions within the docking site.

Caption: Inhibition of MAPK signaling by a peptide inhibitor.

This technical guide provides a comprehensive overview of the key features, quantitative data, and experimental protocols for Fmoc-Lys(Boc)-OPfp. Its high reactivity and the stability of the resulting peptide bond make it an invaluable tool for the synthesis of complex peptides for research, diagnostics, and therapeutic development.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Introduction to Fmoc/tBu orthogonal protection strategy.

An In-depth Technical Guide to the Fmoc/tBu Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is the predominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development.[1] This orthogonal strategy, a cornerstone of modern peptide chemistry, offers the significant advantage of mild reaction conditions for the iterative deprotection of the N-terminus, thereby preserving the acid-labile side-chain protecting groups until the final cleavage step.[1][2] The Fmoc/tBu approach was developed as a milder alternative to the Boc/Bzl strategy, minimizing the growing peptide chain's exposure to harsh acidic conditions during each cycle.[2] This makes it highly compatible with the synthesis of peptides containing acid-sensitive residues and post-translational modifications.[2]

This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc/tBu SPPS.

Core Principles of the Fmoc/tBu Orthogonal Strategy

The elegance of the Fmoc/tBu strategy lies in its orthogonality, meaning the Nα- and side-chain protecting groups are removed under distinct and non-interfering chemical conditions.[1][3][4] The synthesis involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] This solid support facilitates the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1]

The key pillars of this methodology are:

-

Nα-Protection: The base-labile Fmoc group safeguards the α-amino group of the incoming amino acid.[1] It is selectively removed using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[1][5]

-

Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) or trityl (Trt) moieties, protect reactive amino acid side chains.[1][3] These groups are stable under the basic conditions required for Fmoc deprotection.[1]

-

Coupling: The formation of the peptide bond is achieved by activating the carboxyl group of the incoming Fmoc-amino acid, which then reacts with the free N-terminus of the resin-bound peptide.[1]

-

Cleavage and Global Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to mitigate side reactions.[1][2]

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide using Fmoc/tBu chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid.

Caption: High-level workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Key Reagents and Solvents

| Reagent/Solvent | Purpose | Typical Supplier Specification |

| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, deprotection, and coupling | Peptide synthesis grade, low water content |

| Piperidine | Base for Fmoc deprotection | Anhydrous, >99.5% purity |

| Dichloromethane (DCM) | Solvent for resin swelling and washing | Anhydrous, ACS grade or higher |

| Diisopropylethylamine (DIEA) | Base for neutralization and coupling activation | Peptide synthesis grade, >99.5% purity |

| Coupling Reagents (HBTU, HATU, DIC) | Activate carboxyl groups for peptide bond formation | >99% purity |

| Trifluoroacetic acid (TFA) | Strong acid for final cleavage and side-chain deprotection | Reagent grade, >99% purity |

| Scavengers (TIS, H₂O, EDT, Thioanisole) | Trap reactive cations during cleavage | ACS grade or higher |

Protocol 1: Single Synthesis Cycle (0.1 mmol Scale)

This protocol outlines a manual synthesis for adding one amino acid.

-

Resin Swelling:

-

Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.).

-

Dissolve the Fmoc-amino acid, an activator like HBTU (0.38 mmol, 3.8 eq.), and an additive like HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF.[2] Add DIEA (0.8 mmol, 8 eq.) to the mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

Protocol 2: Final Cleavage and Deprotection

-

Resin Preparation:

-

After the final synthesis cycle, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a vacuum for at least 1 hour.[2]

-

-

Cleavage Cocktail Preparation:

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube containing cold (0°C) diethyl ether (approx. 50 mL).[2]

-

A white precipitate of the crude peptide should form. Store the ether solution at -20°C for 30 minutes to maximize precipitation.[2]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.[2]

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by HPLC.[2]

-

Quantitative Data and Reaction Parameters

Table 1: Typical Fmoc/tBu SPPS Conditions

| Step | Reagent/Condition | Typical Concentration/Amount | Typical Duration |

| Resin Swelling | DMF or DCM | 10-15 mL/g resin | 30-60 min[1] |

| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | 5-10 mL/g resin | 2 x (1-5 min + 15-20 min)[1] |

| Amino Acid Coupling | Fmoc-amino acid | 4-5 equivalents | 1-2 hours |

| Coupling Activator (e.g., HBTU) | 3.8-4.5 equivalents | 1-2 hours | |

| Base (e.g., DIEA) | 8-10 equivalents | 1-2 hours | |

| Final Cleavage | TFA Cocktail | 10 mL/0.1 mmol resin | 2-4 hours[1] |

Table 2: Common Cleavage Cocktails

| Reagent Name | Composition | Application Notes |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.[1] |

| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | A common, less odorous cocktail for many sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc).[1] |

Chemical Mechanisms and Pathways

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton from the fluorenyl ring system. This leads to the elimination of dibenzofulvene and the formation of a carbamic acid, which subsequently decarboxylates. The reactive dibenzofulvene is scavenged by the secondary amine (piperidine) to prevent it from reacting with the newly deprotected N-terminus of the peptide.[3]

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.[1]

tBu-Based Side-Chain Deprotection

The final step involves the use of a strong acid, TFA, to cleave the tert-butyl based protecting groups from the amino acid side chains and often to cleave the peptide from the resin simultaneously. The tBu group is stable to the basic conditions of Fmoc removal but is readily cleaved by acid, proceeding through a stable tert-butyl cation intermediate. These cations are reactive electrophiles and must be trapped by "scavengers" to prevent side reactions, such as the alkylation of sensitive residues like Cysteine, Methionine, or Tryptophan.[6]

Caption: Acid-catalyzed cleavage of tBu side-chain protecting groups.

Critical Considerations and Troubleshooting

While robust, the Fmoc/tBu strategy is not without its challenges. Awareness of potential side reactions is crucial for synthesizing high-purity peptides.

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategies |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or insertion of β-aspartyl linkages.[1] | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong bases.[1] |

| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[1] | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions.[1] |

| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin. | Couple the third amino acid quickly after deprotection of the second. Use sterically hindered 2-chlorotrityl resin.[1] |

| Racemization | Epimerization, particularly at the C-terminal residue during activation or at Cys/His residues. | Use additives like HOBt or OxymaPure during coupling. Avoid over-activation. |

| Incomplete Deprotection/Cleavage | Steric hindrance or aggregation can prevent complete removal of protecting groups. | Extend reaction times for deprotection or cleavage. Use stronger deprotection reagents (e.g., DBU) or optimized cleavage cocktails.[3] Monitor reactions (e.g., Kaiser test for coupling, UV for Fmoc removal). |

Conclusion

The Fmoc/tBu orthogonal protection strategy is a powerful and versatile technique that has become the gold standard for solid-phase peptide synthesis. Its reliance on mild, orthogonal deprotection conditions makes it suitable for a vast array of peptide sequences, including those with sensitive functionalities. A thorough understanding of its core principles, mastery of the experimental protocols, and awareness of potential pitfalls are essential for researchers and drug development professionals to successfully synthesize high-quality peptides for their scientific endeavors. The protocols and data presented in this guide offer a robust framework for implementing and optimizing peptide synthesis projects.

References

A Technical Guide to Fmoc-Lys(Boc)-OPfp in Peptide Synthesis for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS) for research and drug development. We will explore its commercial availability, technical advantages, detailed experimental protocols, and applications in the synthesis of bioactive peptides, such as Glucagon-Like Peptide-1 (GLP-1) analogs.

Introduction to Fmoc-Lys(Boc)-OPfp

Fmoc-Lys(Boc)-OPfp is a derivative of the amino acid lysine, where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as a pentafluorophenyl (Pfp) ester. This specific combination of protecting groups and activation makes it a highly efficient building block in Fmoc-based solid-phase peptide synthesis.

The Pfp ester is a highly reactive "active ester" that facilitates the formation of peptide bonds. The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain.[1] This high reactivity leads to faster coupling times and can minimize side reactions.[1]

Commercial Availability

Fmoc-Lys(Boc)-OPfp is readily available from several reputable commercial suppliers that cater to the research and pharmaceutical industries. The quality and purity of the reagent are critical for successful peptide synthesis. Key suppliers include:

-

Bachem AG: A well-established supplier of amino acid derivatives and peptides.[2]

-

Sigma-Aldrich (Novabiochem®): A major supplier of chemicals and laboratory equipment, offering Fmoc-Lys(Boc)-OPfp under their Novabiochem® product line.[3][4]

-

Aapptec Peptides: A company specializing in peptides and related reagents.

-

BenchChem: A supplier of fine chemicals and reagents for research.[5]

When selecting a supplier, researchers should consider factors such as purity (typically ≥97.0% by HPLC), availability of technical data sheets and certificates of analysis, and customer support.[3]

Technical Data and Comparative Performance

The choice of coupling reagent is a critical factor in the success of peptide synthesis, influencing yield, purity, and the potential for side reactions like racemization. Pentafluorophenyl esters, such as in Fmoc-Lys(Boc)-OPfp, offer distinct advantages over other activation methods.

Table 1: General Properties of Fmoc-Lys(Boc)-OPfp

| Property | Value | Reference |

| CAS Number | 86060-98-2 | [2][3] |

| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [2] |

| Molecular Weight | 634.6 g/mol | [2] |

| Appearance | White to off-white powder | [3][4] |

| Purity (HPLC) | ≥97.0% | [3] |

| Melting Point | 135-145 °C | [3] |

| Storage Temperature | 15-25°C | [3] |

Table 2: Comparative Performance of Peptide Coupling Reagents

| Coupling Reagent Class | Example(s) | Relative Speed | Key Advantages | Key Disadvantages |

| Pentafluorophenyl Esters | Fmoc-AA-OPfp | Very High | High reactivity, stable crystalline compounds, reduced side reactions, potential for additive-free coupling.[1][6] | Can be less effective for highly sterically hindered couplings compared to some uronium salts. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Very High | Highly effective for standard and hindered couplings, rapid kinetics.[7][8] | More expensive, potential for guanidinylation side reactions.[9] |

| Phosphonium Salts | PyBOP, BOP | High | Efficient for hindered couplings, avoids guanidinylation side reactions.[10][11] | BOP produces a carcinogenic byproduct (HMPA); byproducts can be difficult to remove.[9] |

| Carbodiimides | DIC, DCC | Standard | Cost-effective. | Less effective for hindered couplings, higher risk of racemization without additives.[7] |

Experimental Protocols

The following is a detailed protocol for the use of Fmoc-Lys(Boc)-OPfp in manual solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-Lys(Boc)-OPfp

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[12]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Kaiser test kit

SPPS Workflow

The general workflow for incorporating an Fmoc-Lys(Boc)-OPfp residue into a growing peptide chain on a solid support is as follows:

SPPS Cycle for Amino Acid Incorporation

Detailed Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF. This is typically done in two steps of 5-10 minutes each.[14]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling:

-

Dissolve Fmoc-Lys(Boc)-OPfp (1.5-3 equivalents relative to the resin loading) in DMF.

-

Add the solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The high reactivity of the OPfp ester often means that no additional coupling additives are required.[6]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction (Optional): A Kaiser test can be performed on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.[15]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and cleavage byproducts.

-

Lyophilize the crude peptide for purification, typically by reverse-phase HPLC.

-

Application Example: Synthesis of GLP-1 Analogs and the GLP-1 Receptor Signaling Pathway

Fmoc-Lys(Boc)-OH and its activated forms like the OPfp ester are crucial for the synthesis of modified peptides such as Glucagon-Like Peptide-1 (GLP-1) analogs, which are used in the treatment of type 2 diabetes and obesity.[16][17] The lysine residue is often used as an attachment point for fatty acid chains to prolong the peptide's half-life in circulation.

GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, primarily on pancreatic β-cells.[13][18] This interaction triggers a signaling cascade that results in glucose-dependent insulin secretion.

The GLP-1 Receptor Signaling Pathway

The binding of GLP-1 to its receptor initiates a cascade of intracellular events, as depicted in the diagram below.

GLP-1 Receptor Signaling Pathway

Pathway Description:

-

Binding: GLP-1 binds to the GLP-1 receptor on the surface of pancreatic β-cells.[19]

-

G Protein Activation: This binding activates a stimulatory G protein (Gs).[19]

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[19]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[19]

-

PKA Activation: cAMP activates Protein Kinase A (PKA).[19]

-

Insulin Secretion: PKA phosphorylates various intracellular targets, leading to the exocytosis of insulin-containing vesicles, thereby increasing insulin secretion in a glucose-dependent manner.[18]

Conclusion

Fmoc-Lys(Boc)-OPfp is a highly effective and versatile reagent for the incorporation of lysine residues in Fmoc-based solid-phase peptide synthesis. Its high reactivity, stability, and the clean nature of the coupling reaction make it a valuable tool for researchers in academia and industry. Understanding the technical aspects of its use, as detailed in this guide, is essential for the successful synthesis of complex and therapeutically relevant peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. vectormine.com [vectormine.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 17. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 19. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Lys(Boc)-OPfp in Manual Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp) in manual solid-phase peptide synthesis (SPPS). The use of pre-activated pentafluorophenyl (Pfp) esters offers significant advantages, including high reactivity, rapid coupling times, and a reduction in side reactions, making them a valuable tool in the synthesis of complex peptides.[1][2]

Key Advantages of Fmoc-Lys(Boc)-OPfp

Pentafluorophenyl esters are highly reactive "active esters" that facilitate efficient peptide bond formation.[1] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid nucleophilic attack by the free amino group of the growing peptide chain.[1] Key benefits include:

-

High Reactivity and Speed: Pfp esters couple significantly faster than other active esters, which helps to minimize side reactions.[1]

-

Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate activating reagent, reducing the risk of unwanted modifications.[1][2]

-

Stability: Fmoc-Lys(Boc)-OPfp is a stable, crystalline compound suitable for SPPS and is less susceptible to hydrolysis than other common esters like N-hydroxysuccinimide (NHS) esters.[1][3]

-

Minimized Racemization: The use of Pfp esters is particularly beneficial for amino acids prone to racemization during activation.[1]

Experimental Protocols

The following protocols outline the key steps in manual solid-phase peptide synthesis using Fmoc-Lys(Boc)-OPfp. These steps include resin preparation, Fmoc deprotection, coupling of Fmoc-Lys(Boc)-OPfp, and final cleavage and deprotection of the peptide.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).[4][5]

-

Procedure:

-

Weigh the appropriate amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[4]

-

Add a suitable solvent, such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP), to swell the resin.[6]

-

Allow the resin to swell for at least 30-60 minutes at room temperature.[4][7]

-

After swelling, drain the solvent.[7]

-

Fmoc Deprotection